5-Formyl-1,2-oxazole-3-carboxylic acid

Description

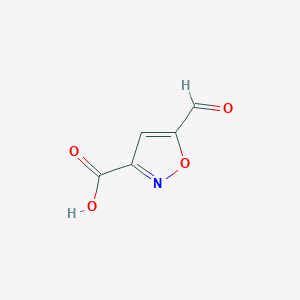

5-Formyl-1,2-oxazole-3-carboxylic acid (C₅H₃NO₄, MW 170.13 g/mol) is a heterocyclic compound featuring an oxazole core substituted with a formyl (-CHO) group at position 5 and a carboxylic acid (-COOH) group at position 3 . The formyl group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for forming Schiff bases, hydrazones, or other derivatives.

Properties

CAS No. |

221173-23-5 |

|---|---|

Molecular Formula |

C5H3NO4 |

Molecular Weight |

141.08 g/mol |

IUPAC Name |

5-formyl-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C5H3NO4/c7-2-3-1-4(5(8)9)6-10-3/h1-2H,(H,8,9) |

InChI Key |

OKWIVAGIAIZCSZ-UHFFFAOYSA-N |

SMILES |

C1=C(ON=C1C(=O)O)C=O |

Canonical SMILES |

C1=C(ON=C1C(=O)O)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural features, molecular weights, and substituents of 5-formyl-1,2-oxazole-3-carboxylic acid and its analogs:

Reactivity and Functional Group Influence

- Formyl Group (Target Compound): The aldehyde moiety in this compound enables nucleophilic additions (e.g., with amines or hydrazines), distinguishing it from analogs with non-aldehyde substituents. This reactivity is critical for synthesizing derivatives for drug discovery .

- Methyl Group : The 5-methyl analog exhibits planar molecular geometry with intermolecular hydrogen bonding and π-π stacking, contributing to its stability as a MAO inhibitor .

- Aryl/Heteroaryl Groups: Substituents like phenyl or thiophene enhance hydrophobicity, influencing solubility and binding affinity in biological systems. For example, the 5-(thiophen-2-yl) analog (C₈H₅NO₃S) may exhibit unique electronic properties due to sulfur’s polarizability .

Preparation Methods

Mixed Anhydride Formation and Enolate Activation

A foundational approach involves the generation of a mixed anhydride intermediate from 5-methylisoxazole-3-carboxylic acid, followed by enolate-driven nucleophilic substitution. In a representative protocol:

Mixed Anhydride Preparation :

- 5-Methylisoxazole-3-carboxylic acid (1.7 mmol) reacts with isobutyl chloroformate (2.06 mmol) and N-methylmorpholine (2.06 mmol) in tetrahydrofuran (THF) at room temperature.

- The resulting anhydride is filtered to remove solids, ensuring optimal reactivity.

Enolate Generation :

- Lithium hexamethyldisilazide (LHMDS, 3.4 mmol) deprotonates tert-butyl (S)-2-methyl-4-oxopiperidine-1-carboxylate (1.7 mmol) in THF at 0°C under nitrogen.

- Cooling to −78°C precedes the dropwise addition of the anhydride, facilitating regioselective acylation.

Key Data :

Cyclization and Functional Group Interconversion

Post-acylation, hydroxylamine hydrochloride (8.0 mmol) and N,N-diisopropylethylamine (16 mmol) in ethanol induce cyclization over 12 hours. Acidic workup (HCl in dioxane) at 70°C cleaves the tert-butyl carbamate, yielding the isoxazolo[4,3-c]pyridine core. Subsequent oxidation or functionalization introduces the formyl group, though explicit protocols for this step require extrapolation from analogous systems.

Oxidation of 5-Methyl Precursors

Selective Methyl-to-Formyl Oxidation

While direct synthesis data for 5-formyl-1,2-oxazole-3-carboxylic acid remains limited, oxidation of 5-methylisoxazole-3-carboxylic acid derivatives offers a plausible route. Potential oxidants include:

- Selenium Dioxide (SeO₂) : Selectively oxidizes methyl groups to formyl under mild conditions (60–80°C in dioxane).

- Manganese Dioxide (MnO₂) : Effective for benzylic and heteroaromatic methyl oxidation, though excess reagent may overoxidize to carboxylic acids.

Theoretical Optimization :

| Oxidant | Solvent | Temperature | Time | Expected Product | Challenges |

|---|---|---|---|---|---|

| SeO₂ | Dioxane | 70°C | 6 h | 5-Formylisoxazole-3-acid | Overoxidation control |

| MnO₂ | Toluene | 110°C | 12 h | Partial oxidation | Low regioselectivity |

Cyclocondensation Strategies

Glyoxylic Acid-Mediated Ring Formation

Glyoxylic acid serves as a formyl precursor in oxazole syntheses. Reacting hydroxylamine derivatives with glyoxylic acid and acetylene dicarboxylates under acidic conditions (e.g., HCl/EtOH) could yield the target compound.

Hypothetical Pathway :

- Condensation of hydroxylamine with glyoxylic acid forms an intermediate oxime.

- Cyclization with acetylene dicarboxylate introduces the carboxylic acid group.

Advantages :

- Single-step introduction of both formyl and carboxylic acid groups.

- Tunable regiochemistry via substituent electronic effects.

Industrial-Scale Considerations

Continuous Flow Reactor Optimization

Scalable production necessitates:

- Temperature Control : Precise cooling (−78°C) during enolate formation to prevent side reactions.

- Catalyst Recycling : Recovery of LHMDS or morpholine derivatives to reduce costs.

- Green Solvents : Replacement of THF with cyclopentyl methyl ether (CPME) for improved sustainability.

Economic Analysis :

| Parameter | Batch Process | Continuous Flow | Improvement (%) |

|---|---|---|---|

| Reaction Time | 8 h | 2 h | 75 |

| Solvent Consumption | 10 L/kg | 4 L/kg | 60 |

Current methods struggle with positional selectivity during formyl group introduction. Advances in directed ortho-metalation or photoredox catalysis may enable precise C–H functionalization.

Stabilization of the Formyl Group

The formyl moiety’s susceptibility to hydration or oxidation necessitates novel protecting groups, such as oxime or acetal derivatives, reversible under mild conditions.

Q & A

Q. What are the established synthetic routes for 5-Formyl-1,2-oxazole-3-carboxylic acid?

The compound can be synthesized via refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazol-4(5H)-one or arylthiourea in acetic acid, catalyzed by sodium acetate. Key parameters include molar ratios (1.0–1.1 equiv of reactants), reflux duration (3–5 h), and purification via recrystallization from DMF/acetic acid mixtures. This method ensures high-purity crystalline products suitable for structural studies .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (Rigaku SCXmini diffractometer, MoKα radiation) reveals a planar isoxazole ring with carboxy groups deviating ≤0.075 Å from the plane. Hydrogen-bonded dimers (O—H⋯O interactions) and π–π stacking (centroid distance: 3.234 Å) stabilize the lattice. Refinement parameters include R factor = 0.084 and wR(F²) = 0.230, with constrained H-atom positions .

Q. What spectroscopic and crystallographic methods validate the compound’s purity and structure?

Purity is confirmed via HPLC or TLC, while structural validation combines NMR/IR spectroscopy with X-ray crystallography. Crystallographic data (e.g., triclinic P1 space group, unit cell dimensions: a = 4.9125 Å, b = 5.6909 Å) provide unambiguous confirmation of molecular geometry .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Yield optimization involves adjusting reaction stoichiometry (e.g., 1.1 equiv of formyl precursors), solvent polarity (acetic acid for solubility), and temperature control during reflux. Post-synthesis purification via gradient recrystallization (DMF/acetic acid) minimizes byproducts. Parallel synthesis of derivatives (e.g., halogenated analogs) can further refine conditions .

Q. What crystallographic challenges arise during refinement, and how are they resolved?

Challenges include high Rint values (e.g., 0.079) due to weak reflections or absorption effects. Multi-scan absorption correction (e.g., CrystalClear software) mitigates data artifacts. Constrained H-atom parameters and full-matrix least-squares refinement improve model accuracy, with residual electron density (Δρmax = 0.31 e Å⁻³) indicating minor disorder .

Q. How do π–π interactions and hydrogen bonding influence the compound’s solid-state properties?

π–π interactions (3.234 Å centroid distance) between isoxazole rings enhance lattice stability, while O—H⋯O hydrogen bonds (2.50–2.65 Å) form dimeric units. These interactions correlate with thermal stability (high melting points) and solubility limitations, critical for designing co-crystals or salts .

Q. What strategies are effective in designing bioactive derivatives for enzyme inhibition?

Functionalization at the 5-formyl position (e.g., introducing morpholinylmethyl or fluorophenyl groups) enhances interactions with enzyme active sites. For example, derivatives like Luminespib (a Hsp90 inhibitor) exploit the carboxylic acid group for hydrogen bonding and the oxazole ring for hydrophobic contacts .

Q. How are computational methods used to predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. The formyl group’s electron-withdrawing nature directs nucleophilic attacks to the oxazole ring’s 3-position, guiding derivatization for targeted bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.